molecular formula C16H30O5 B1250011 Plakortether F

Plakortether F

Cat. No.: B1250011
M. Wt: 302.41 g/mol
InChI Key: XNOIVFOYLARBTO-RIQILIMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plakortether F is a secondary metabolite of polyketide origin, isolated from marine sponges of the genus Plakortis . It belongs to a class of peroxide and peroxide-derived heterocyclic compounds that have attracted significant interest in natural product research for their promising in vitro antimicrobial and anticancer properties . The structure of this compound, which features a unique peroxyheterocyclic core, has been confirmed through total synthesis. Synthetic this compound has been shown to match the natural product by all physical data, including spectroscopic analysis (COSY, 1D NOE) and optical rotation . These marine sponge-derived peroxides are widely studied for their potential therapeutic applications, particularly as leads for antimalarial and cytotoxic agents . As a representative of this structurally distinct family, this compound serves as a valuable reference standard and investigative tool for researchers exploring the mechanisms of bioactive natural products, studying chemical ecology, and developing new synthetic methodologies . This compound is provided for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

IUPAC Name

methyl (3R,4R)-4-[[(2R,4R,5S)-4-ethyl-5-methoxy-2-methyloxolan-2-yl]methyl]-3-hydroxyhexanoate

InChI

InChI=1S/C16H30O5/c1-6-11(13(17)8-14(18)19-4)9-16(3)10-12(7-2)15(20-5)21-16/h11-13,15,17H,6-10H2,1-5H3/t11-,12-,13-,15+,16-/m1/s1

InChI Key

XNOIVFOYLARBTO-RIQILIMLSA-N

Isomeric SMILES

CC[C@@H]1C[C@@](O[C@@H]1OC)(C)C[C@@H](CC)[C@@H](CC(=O)OC)O

Canonical SMILES

CCC1CC(OC1OC)(C)CC(CC)C(CC(=O)OC)O

Synonyms

plakortether F

Origin of Product

United States

Isolation, Structural Elucidation, and Advanced Spectroscopic Characterization of Plakortether F

Isolation Strategies from Marine Sponge Sources (e.g., Plakortis simplex)

Plakortether F, along with its congeners Plakortethers A-G, was first isolated from the Caribbean sponge Plakortis simplex. researchgate.net The isolation process typically begins with the collection of the sponge, followed by extraction of the organic-soluble metabolites. The crude extract of P. simplex is known to contain a diverse array of compounds, including cytotoxic polyketides. researchgate.netnih.gov

The initial extraction is often carried out using methanol (B129727). nih.gov This extract is then subjected to a partitioning process, for instance, between water and dichloromethane, to separate compounds based on their polarity. nih.gov The resulting organic layer, rich in polyketides like this compound, undergoes further purification. This is achieved through a series of chromatographic techniques. Flash chromatography using reversed-phase silica (B1680970) gel with a gradient elution of methanol in water is a common subsequent step. nih.gov Final purification to yield pure this compound is typically accomplished using high-performance liquid chromatography (HPLC). nih.govmdpi.commdpi.com The presence of this compound and related compounds in different species of the Plakinidae family, such as Plakortis angulospiculatus and Plakinastrella microspiculifera, has also been suggested through metabolomic profiling. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of complex organic molecules like this compound. acs.orgnih.gov It provides crucial information about the connectivity of atoms and the spatial arrangement of the molecule.

Application of 1D and 2D NMR Techniques (e.g., COSY, 1D NOE) for Signal Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in the this compound molecule. emerypharma.comanu.edu.au

1D NMR: The ¹H NMR spectrum provides initial information on the types of protons present and their immediate electronic environment. emerypharma.com For this compound, the ¹H NMR data was found to be a satisfactory match with the natural product. acs.org

COSY (Correlation Spectroscopy): This 2D NMR technique is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org In the study of this compound, COSY experiments confirmed the assignments of the ¹H NMR peaks. acs.orgnih.gov

1D NOE (Nuclear Overhauser Effect): 1D NOE experiments are particularly powerful for determining the spatial proximity of protons. uchicago.edu For this compound, observed NOE correlations were instrumental in confirming the proposed configuration of the acetal (B89532) center and the relative configuration of substituents around the acetal ring. acs.orgnih.gov

The following table summarizes the ¹H and ¹³C NMR data for synthetic this compound, which matched the data reported for the natural product. acs.org

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C234.5
C380.2
C481.3
C542.1
C683.8
C743.6
C9107.1
C1021.9
C1226.9
C1327.1
C1554.8

Note: This table is based on data for the synthetic compound which was found to match the natural product. Some proton signal assignments were not explicitly detailed in the provided sources.

Spectroscopic Differentiation of Diastereomers and Configurational Assignment

This compound and G are epimers at the C-9 position. clockss.org The differentiation and configurational assignment of such diastereomers heavily rely on spectroscopic methods. nih.gov

In the synthesis of Plakortethers F and G, a 1D NOE study was crucial in distinguishing the diastereomeric intermediates. acs.org The more polar isomer was identified as having the configuration corresponding to Plakortether G, and the expected configuration around the acetal ring was also confirmed. acs.org Furthermore, a chemical transformation where both this compound and G were treated with pyridinium (B92312) tosylate to produce the same bicyclic acetal confirmed that they have an identical configuration with the exception of the acetal center. acs.org The absolute stereochemistry of Plakortethers F and G was correlated with that of plakortin through a chemical conversion to a known tetrol. clockss.org This, combined with the relative stereochemistry determined from NMR, allowed for the complete assignment of the absolute configuration. clockss.org

Mass Spectrometry Techniques in Structural Confirmation and Metabolite Profiling

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. mdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly important in confirming the molecular formula of newly isolated natural products. mdpi.com For this compound, HRMS data was used to confirm its molecular formula. acs.org

In broader studies of Plakortis sponges, Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) has been employed for metabolite profiling. researchgate.netnih.gov This technique allows for the rapid identification and dereplication of known compounds, including polyketides, by comparing their mass spectral data with databases. researchgate.netnih.gov This approach has been used to identify Plakortethers in various Plakortis species. researchgate.net

Chiroptical Methods for Absolute Stereochemistry Determination

Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are indispensable for determining the absolute stereochemistry of natural products. nih.govnumberanalytics.com These techniques include Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). numberanalytics.commdpi.com

For this compound, the specific rotation value and sign were crucial in confirming the identity of the synthetic compound with the natural product. acs.org The synthetic this compound matched the natural counterpart in terms of its optical rotation data. acs.orgnih.gov While the specific CD data for this compound is not detailed in the provided search results, CD spectroscopy is a common method for assigning the absolute configuration of related polyketide endoperoxides. researchgate.netrsc.org For instance, the absolute configuration of other marine natural products has been determined through the quantum calculation of CD spectra and comparison with experimental data. rsc.org This approach, often used in conjunction with other methods like the modified Mosher's method, provides a powerful tool for the unambiguous assignment of stereocenters. mdpi.comrsc.org

Total Synthesis and Synthetic Methodologies of Plakortether F

Retrosynthetic Analysis and Key Disconnections

The total synthesis of Plakortether F was strategically designed by recognizing the partial symmetry within its structure. acs.org A retrosynthetic analysis, a process of conceptually breaking down the target molecule into simpler precursors, identified key disconnections to streamline the synthetic route. youtube.comscripps.edu

The primary disconnections for this compound were identified at the 3-hydroxyester side chain and the central tetrahydrofuran (B95107) ring. acs.org

Acetate (B1210297) Aldol (B89426) Disconnection: The 3-hydroxyester side chain was envisioned as being installed late in the synthesis via an acetate aldol condensation. acs.orgund.edu

Iodocyclization Disconnection: The tetrahydrofuran ring was retrosynthetically opened via a hypothetical iodocyclization reaction. acs.orgund.edu

These disconnections simplify the complex target to a C2-symmetric intermediate (S8.1). und.edu This key intermediate was further disconnected via a bis-alkylation of a suitable allylic dihalide using a butyrate (B1204436) unit modified with a chiral auxiliary. und.edu This approach is advantageous as it builds the core structure efficiently by exploiting the molecule's inherent symmetry. acs.org

Stereoselective and Enantioselective Approaches to the Tetrahydrofuran Core

A central challenge in the synthesis of this compound is the precise control of stereochemistry at the multiple chiral centers of the tetrahydrofuran core. Both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of these centers must be established correctly.

The formation of the substituted tetrahydrofuran ring was initially attempted via an iodocyclization reaction. und.edu However, this acid-mediated cyclization step proved to be poorly diastereoselective, yielding a separable mixture of diastereomeric lactonic acids (S9.4a and S9.4b) in a ratio of approximately 1.5:1. und.eduacs.org Attempts to improve this selectivity by changing the chiral auxiliary were not pursued extensively. acs.org

Asymmetric induction, the process of preferentially forming one enantiomer or diastereoisomer over another, was a critical element of the synthesis. wikipedia.orgrsc.org The absolute stereochemistry of the molecule was established early in the synthesis through the use of a chiral auxiliary. wikipedia.org Specifically, the synthesis began with a bis-alkylation of 3-iodo-2-(iodomethyl)prop-1-ene (B6250075) (S9.2) with the enolate of an oxazolidinone (S9.1), which serves as a chiral auxiliary. und.edu This initial alkylation step introduces the chiral information that dictates the final absolute configuration of the synthetic this compound. und.edu

Diastereocontrol in Cyclization Reactions

Development of Enabling Chemical Transformations and Reagents

The successful synthesis of this compound relied on a sequence of key chemical transformations and the use of specific reagents to build the complex molecular architecture. wikipedia.orgmoravek.com

Bis-alkylation with a Chiral Auxiliary: A crucial bond-forming step was the bis-alkylation of 3-iodo-2-(iodomethyl)prop-1-ene with the sodium enolate of the N-acyloxazolidinone S9.1. This reaction established the C2-symmetric carbon skeleton of the key intermediate. und.eduacs.org

Peroxide-Assisted Hydrolysis: To remove the chiral auxiliary from the dialkylated product, a peroxide-assisted hydrolysis was employed. acs.orgacs.org This method effectively cleaved the amide bonds to yield the corresponding diacid (11) without disturbing the rest of the molecule. acs.org

Acetate Aldol Condensation: The final side chain was attached using an acetate aldol condensation. This reaction formed the 3-hydroxyester moiety characteristic of this compound. acs.org

Esterification: The final step involved the conversion of the free carboxylic acid to a methyl ester using trimethylsilyldiazomethane (B103560) to yield the target molecule, this compound (1a). acs.orgacs.org

Comparison of Synthetic this compound with Natural Isolates

A critical final step in any total synthesis is the rigorous comparison of the synthetic compound with the material isolated from its natural source. This comparison confirms the structural assignment of the natural product.

The synthetic this compound was found to be an excellent match with the natural product. researchgate.netnih.gov All physical and spectral data for the synthetic material, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data, were in full agreement with those reported for the natural isolate. acs.orgacs.org Furthermore, the specific rotation value and, importantly, its sign, matched, confirming the correct absolute stereochemistry had been achieved. acs.orgacs.org

Interestingly, while the synthesis of the related compound Plakortether G was also completed, its synthetic ¹³C NMR data showed several disagreements with the reported values for the natural product. acs.orgresearchgate.netacs.org However, based on the nearly identical ¹H NMR spectra and matching optical rotations, the synthetic and natural Plakortether G are also believed to be the same compound. acs.orgacs.org The successful and unambiguous verification of the structure of this compound stands as a key outcome of the synthetic effort. researchgate.netnih.gov

Cellular and Molecular Investigations of Plakortether F Bioactivity

In Vitro Cytotoxicity and Selective Cellular Effects (e.g., RAW 264.7 Murine Macrophage Cell Line)

The murine macrophage cell line RAW 264.7 is a standard model used in toxicological and immunological research to assess the cytotoxic and immunomodulatory effects of chemical compounds. nih.govnih.govscielo.br These cells, derived from BALB/c mice, are capable of functions like phagocytosis and producing inflammatory mediators such as nitric oxide (NO) upon stimulation. scielo.brnih.gov Cytotoxicity assays, such as the MTT assay, are commonly employed to measure cell viability after exposure to a compound, with results often reported as the IC50 value—the concentration at which 50% of cell growth or viability is inhibited. researchgate.net

A study on plakortethers isolated from the Caribbean sponge Plakortis simplex reported that Plakortether A, B, D, and E exhibited selective cytotoxicity against the RAW 264.7 cell line. researchgate.net While specific IC50 values for Plakortether F were not detailed in this particular study, the activity of its close structural relatives suggests that it may also possess cytotoxic properties. researchgate.net Other peroxide-containing polyketides isolated from Plakortis simplex have also demonstrated cytotoxicity against RAW 264.7 cells. nih.gov For example, new cyclic peroxides from a Korean Plakortis simplex specimen were tested for cytotoxicity using an MTT assay on this cell line. nih.gov The general methodology involves incubating the cells with various concentrations of the test compound, followed by a quantitative assessment of cell viability. nih.govresearchgate.net

The table below illustrates a typical format for presenting cytotoxicity data from such studies, though specific data for this compound is not available in the cited literature.

Table 1: Illustrative Cytotoxicity Data Format

Compound Cell Line Assay IC50 (µM) Source
Plakortether A RAW 264.7 MTT Data not specified researchgate.net
Plakortether B RAW 264.7 MTT Data not specified researchgate.net
Plakortether D RAW 264.7 MTT Data not specified researchgate.net

Mechanistic Elucidation of Cellular Responses

Identification of Potential Molecular Targets and Protein Interactions

Identifying the specific molecular targets of natural products is a challenging but crucial step in understanding their mechanism of action. wgtn.ac.nz For many complex marine metabolites, the precise protein interactions remain an active area of investigation. mdpi.com

For the broader class of plakortin-type endoperoxides, to which this compound is related, a key proposed mechanism involves the interaction with iron (II) from heme, which is released during the digestion of hemoglobin by the malaria parasite Plasmodium falciparum. researchgate.netrsc.org This interaction leads to the cleavage of the endoperoxide bridge, generating reactive radical species that can then alkylate and damage essential parasite proteins. wgtn.ac.nzresearchgate.netrsc.org Proteins identified as targets for the related compound plakortin after it generates reactive species include heat shock proteins (Hsp70-1, BiP analogue), enolase, and V-type proton ATPase, among others. wgtn.ac.nz A Ca²⁺-dependent ATPase, PfATP6, has also been suggested as a potential target for the reactive species generated by these endoperoxides. researchgate.net

While these targets have been identified for plakortin, it is plausible that this compound, as a peroxide-derived metabolite, may operate through similar mechanisms involving the generation of reactive intermediates that subsequently interact with a range of intracellular proteins. mdpi.com

Investigation of Intracellular Pathway Perturbations (e.g., Calcium Homeostasis)

Intracellular calcium (Ca²⁺) is a vital second messenger that regulates a vast array of cellular processes. mdpi.com The disruption of calcium homeostasis is a known mechanism of action for several marine natural products. mdpi.commdpi.comontosight.ai

Studies on certain cyclic peroxides isolated from plakinid sponges have indicated that they act by disrupting Ca²⁺ homeostasis, leading to an increase in intracellular calcium levels. mdpi.com For instance, chemical genetic profiling of a cyclic peroxide from a plakinid sponge in yeast suggested its mechanism involves the disruption of calcium balance. mdpi.com Furthermore, other metabolites from the Plakortis genus, such as plakortones, have been shown to be activators of cardiac sarcoplasmic reticulum Ca²⁺ ATPase. mdpi.com Some guanidine (B92328) derivatives from marine sponges also affect ionic homeostasis by acting as antagonists of voltage-dependent calcium channels. mdpi.com

Although direct evidence linking this compound to the perturbation of calcium homeostasis is not explicitly available in the reviewed literature, the activity of related polyketide peroxides and derivatives from the same genus strongly suggests that this is a probable and important pathway to investigate for elucidating its bioactivity. mdpi.commdpi.com

Analysis of Reactive Species Formation and Oxidative Mechanisms (Drawing on related natural products like plakortin)

The mechanism of action for many bioactive endoperoxides, including the well-known antimalarial artemisinin (B1665778) and the related compound plakortin, is believed to depend on their peroxide functionality. wgtn.ac.nznih.gov A widely accepted hypothesis is that these molecules interact with intracellular iron (II), likely from heme, which catalyzes the cleavage of the peroxide bond. researchgate.netrsc.org

This cleavage generates highly reactive oxygen-centered radicals. rsc.org These initial radicals can then undergo intramolecular rearrangement to form more stable, but still highly reactive, carbon-centered radicals. rsc.org These carbon radicals are the ultimate toxic species, which can cause cellular damage by alkylating crucial biomolecules like proteins and lipids, leading to lipid peroxidation and cell death. wgtn.ac.nzresearchgate.net Studies on plakortin have shown that it induces the formation of reactive oxygen species (ROS) and lipid peroxidation, which is considered central to its antimalarial activity. wgtn.ac.nz

This compound is a metabolite derived from the reduction of a peroxide precursor. mdpi.com Its biosynthesis is closely linked to that of endoperoxides like plakortin. mdpi.com The iron(II)-mediated reduction of the plakortin endoperoxide is a key step that can lead to the formation of an oxyradical, which then cyclizes to form the tetrahydrofuran (B95107) ring characteristic of plakortethers. mdpi.com Given this biosynthetic relationship and the established mechanism of related compounds, it is highly probable that the biological activity of this compound is linked to oxidative mechanisms, potentially involving the generation of reactive intermediates under specific physiological conditions.

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into more potent and selective drugs. scirp.orgmdpi.commdpi.com These studies involve systematically modifying the chemical structure of a bioactive compound and evaluating how these changes affect its biological activity. rsc.org

For the plakortin family of marine natural products, SAR studies have been crucial in understanding their antimalarial properties. Research on semisynthetic derivatives of plakortin has highlighted the critical roles of the alkyl side chain and the conformation of the dioxane ring for its activity. researchgate.net Subtle changes in the stereochemistry or substitutions on the core scaffold can lead to a dramatic loss of activity. researchgate.net For example, while plakortin and its close analogue dihydroplakortin are potent antimalarials, related natural products like plakortide L, O, and P show very low activity, which is attributed to configurational changes around the core ring and differences in the alkyl side chains. researchgate.net This demonstrates the high degree of structural specificity required for bioactivity in this class of compounds.

While specific SAR studies focused exclusively on this compound and a library of its synthetic analogs are not extensively documented in the reviewed literature, the principles derived from the broader plakortin family would be directly applicable. Such studies would likely involve modifying the substituents on the tetrahydrofuran ring and the attached side chains to probe their importance for cytotoxicity or other biological effects.

Design and Synthesis of Chemically Modified Analogs for SAR

The chemical synthesis of natural products and their analogs is essential for confirming their structure, providing material for biological testing, and conducting SAR studies. ufl.eduacs.org A total synthesis of this compound has been successfully accomplished, which confirmed the structure of the natural product.

The development of synthetic routes allows for the creation of chemically modified analogs that are not available from the natural source. mdpi.comacs.org For SAR studies on this compound, analogs could be designed to explore several key structural features:

Stereochemistry: Synthesizing different stereoisomers to determine the optimal spatial arrangement for activity.

Side-Chain Variation: Modifying the length and branching of the alkyl side chains to probe their interaction with potential binding sites.

Ring Substituents: Altering or replacing the functional groups attached to the tetrahydrofuran core.

The synthesis of various stereoisomers of the related plakortide E was used to establish the absolute configuration of the natural product, showcasing a common strategy in natural product synthesis that is also foundational for SAR. mdpi.com The creation of diverse analog libraries, often through combinatorial or diversity-oriented synthesis, is a powerful approach for high-throughput screening and detailed SAR research. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical approach to understanding how the chemical structure of a compound influences its biological activity. nih.govudc.es These models are pivotal in medicinal chemistry for predicting the activity of new or untested compounds, optimizing lead compounds, and minimizing toxicity, thereby accelerating the drug discovery process. umb.eduresearchgate.net A QSAR model establishes a mathematical correlation between the quantitative biological activity of a set of compounds and their physicochemical properties, which are described by numerical values known as molecular descriptors. isirv.org

To date, no specific QSAR models have been published for this compound. However, by examining the structure-activity relationships (SAR) within the broader family of plakortethers isolated from the Caribbean sponge Plakortis simplex, it is possible to delineate the foundational elements required for such a model. researchgate.net The development of a predictive QSAR model for this compound and its analogues would depend on correlating their structural differences with their observed cytotoxic activities.

Research Findings and Structure-Activity Relationships

Initial biological screening of the plakortether family of compounds revealed significant differences in their cytotoxic profiles. Plakortethers A, B, D, and E demonstrated selective and moderate cytotoxicity against the RAW 264.7 murine macrophage cell line. In contrast, Plakortethers C, F, and G were found to be inactive against this cell line, with IC₅₀ values greater than 20 µg/mL. researchgate.net This differential activity within a structurally related family of compounds provides an ideal dataset for initiating a structure-activity analysis, the precursor to a QSAR model.

The core structural scaffold of the plakortethers (A-E) is a C₁₈ polyketide featuring a tetrahydrofuran ring. researchgate.net The primary variations among these analogues occur at the C-10 position. The activity of these compounds suggests that the functionality at this position is a key determinant of cytotoxicity.

Conversely, Plakortethers F and G are distinguished by a significant structural deviation: they lack the three-carbon fragment from C-10 to C-12 entirely. In these compounds, the C-9 position is an acetal (B89532) carbon directly linked to a methoxy (B1213986) group. researchgate.net The complete loss of cytotoxicity in this compound and G strongly implies that the structural features around the C-9 and C-10 positions are essential for their biological activity.

The table below summarizes the cytotoxicity data for the plakortether analogues, which would form the basis of a QSAR study.

CompoundStructural Feature at C-10Cytotoxicity against RAW 264.7 (IC₅₀)Activity Status
Plakortether APart of a double bond7 - 11 µg/mLActive
Plakortether BPart of a single bond7 - 11 µg/mLActive
Plakortether DCarbonyl group7 - 11 µg/mLActive
Plakortether EAlcohol group7 - 11 µg/mLActive
Plakortether CChlorinated carbon> 20 µg/mLInactive
This compoundLacks C-10/C-12 fragment; C-9 is a methoxy-linked acetal> 20 µg/mLInactive
Plakortether GLacks C-10/C-12 fragment; C-9 is a methoxy-linked acetal (epimer of F)> 20 µg/mLInactive

Hypothetical QSAR Model Development

A formal QSAR study for the plakortether class would involve calculating a series of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure and properties. The goal is to build a mathematical equation of the form:

Biological Activity (log 1/IC₅₀) = f(Descriptor 1, Descriptor 2, ... Descriptor n) + error nih.gov

The descriptors are generally categorized into several classes:

Electronic Descriptors: These describe the electron distribution in the molecule (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies).

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, specific conformational angles).

Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., LogP), which influences its ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices that describe branching.

For the plakortether family, a QSAR model would seek to correlate the IC₅₀ values with descriptors that capture the structural variations at the C-9 and C-10 positions.

The table below illustrates the types of descriptors that would be calculated for each plakortether to build a predictive QSAR model.

CompoundExample Electronic Descriptor (e.g., Charge at C-10)Example Steric Descriptor (e.g., Molecular Shape Index)Example Hydrophobic Descriptor (e.g., Calculated LogP)Biological Activity (pIC₅₀)
Plakortether AValue A₁Value A₂Value A₃Calculated from IC₅₀
Plakortether BValue B₁Value B₂Value B₃Calculated from IC₅₀
Plakortether DValue D₁Value D₂Value D₃Calculated from IC₅₀
Plakortether EValue E₁Value E₂Value E₃Calculated from IC₅₀
This compoundN/A (or value for C-9)Value F₂Value F₃Calculated from IC₅₀

By applying statistical methods like multiple linear regression (MLR) to this dataset, a QSAR equation could be generated. nih.gov Such a model, once rigorously validated, would offer a powerful tool for biological predictability. It could be used to predict the cytotoxicity of novel, hypothetical this compound derivatives before their synthesis, guiding medicinal chemistry efforts toward molecules with a higher probability of being active. This in silico approach saves significant time and resources in the search for new therapeutic agents. mdpi.com

Analytical Methodologies and Computational Chemistry in Plakortether F Research

High-Resolution Analytical Techniques for Purity and Identity Assessment

The definitive identification and purity assessment of Plakortether F are accomplished through a suite of high-resolution analytical methods. These techniques provide detailed information on the molecule's atomic connectivity and mass, which are crucial for confirming its structure after isolation or synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural determination of this compound. nih.gov High-resolution ¹H and ¹³C NMR provide data on the chemical environment of each hydrogen and carbon atom, respectively. acs.orgmdpi.com The chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and coupling constants observed in the ¹H NMR spectrum help to establish the connectivity of protons within the molecule. libretexts.orgchemguide.co.uk For instance, the splitting pattern of a signal, governed by the n+1 rule, reveals the number of hydrogen atoms on adjacent carbons. libretexts.orgchemguide.co.uk

Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and 1D NOE (Nuclear Overhauser Effect) are employed to confirm the structural assignments. acs.orgnih.gov COSY spectra reveal proton-proton coupling correlations, helping to piece together the carbon skeleton, while NOE experiments provide information about the spatial proximity of protons, which is vital for determining the molecule's relative stereochemistry. acs.orgnih.gov The comparison of NMR data from a synthesized sample with that of the natural product serves as a critical confirmation of its identity. acs.org

Mass Spectrometry (MS) is another indispensable tool for the characterization of this compound. nih.govmiamioh.edu High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the compound's elemental formula. acs.org This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. The raw data from the mass spectrometer, which consists of mass-signal intensity pairs, is processed to generate a mass spectrum. github.iowaters.com

Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of a sample of this compound. chemcon.com These methods separate the compound from impurities, and when coupled with a detector, provide a quantitative measure of its purity. chemcon.comnih.gov

The table below summarizes the key analytical data used for the identification of this compound, as reported in the synthesis and structural confirmation studies. acs.org

Analytical TechniqueParameterReported Value/ObservationSignificance
¹H NMR Chemical Shifts (δ)Specific ppm values for each protonDefines the electronic environment and connectivity of hydrogen atoms. acs.org
¹³C NMR Chemical Shifts (δ)Specific ppm values for each carbonDefines the carbon skeleton of the molecule. acs.org
HRMS Mass-to-Charge (m/z)Precise mass measurementConfirms the elemental formula of the compound. acs.org
Optical Rotation [α]Specific value and signConfirms the overall chirality of the molecule. acs.org
2D NMR COSY & 1D NOECorrelation peaksEstablishes H-H connectivity and spatial proximity, confirming stereochemistry. acs.orgnih.gov

Computational Chemistry for Conformational Analysis and Reaction Pathway Modeling

Computational chemistry offers powerful tools to investigate the three-dimensional structure and reactivity of molecules like this compound. taltech.eecwu.edu These in silico methods complement experimental data by providing insights into molecular properties that can be difficult or impossible to observe directly.

Conformational Analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. taltech.eesapub.org For a flexible molecule like this compound, identifying the most stable, low-energy conformations is crucial for understanding its physical properties and how it interacts with biological targets. umanitoba.ca This process involves mapping the potential energy surface (PES) of the molecule by systematically changing its geometry, such as rotating around single bonds. taltech.ee Computational methods, often employing force fields (molecular mechanics) or more accurate quantum chemical calculations, can determine the energies of thousands of possible conformers to find the most stable structures. cwu.eduwgtn.ac.nz For complex natural products, specialized algorithms can build up the molecule from smaller fragments to make the conformational search more efficient and accurate. wgtn.ac.nz

Reaction Pathway Modeling uses computational chemistry to explore the mechanisms of chemical reactions. For instance, in the synthesis of this compound and related compounds, computational studies can help to understand the diastereoselectivity of key steps, such as cyclization reactions. researchgate.net By calculating the energies of transition states and intermediates for different possible pathways, chemists can predict which products are most likely to form. und.edu These models can support proposed mechanisms, such as an anti-oxypalladation pathway, and explain how factors like intramolecular hydrogen bonding can influence the outcome of a reaction. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to model its interaction with potential protein targets. frontiersin.orgmdpi.comnih.gov

Molecular Docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a receptor, typically a protein. bhu.ac.infrontiersin.org The process involves placing the ligand into the binding site of the receptor in numerous possible conformations and using a scoring function to estimate the binding affinity for each pose. bhu.ac.inresearchgate.net This allows researchers to identify the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net The accuracy of a docking protocol is often validated by "re-docking" a known co-crystallized ligand to ensure the method can reproduce the experimental binding pose. bhu.ac.in

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. frontiersin.orgyoutube.com While docking provides a static snapshot, MD simulations solve Newton's equations of motion for the atoms in the system, allowing the complex to move and fluctuate. mdpi.comnih.gov This technique can assess the stability of the binding pose predicted by docking and reveal how the protein and ligand adapt to each other. mdpi.comresearchgate.net Analysis of the MD trajectory can provide information on the flexibility of the complex, the persistence of key interactions, and the calculation of binding free energies, which offers a more rigorous prediction of binding affinity. github.comnih.gov For example, simulations can reveal that a ligand remains stably bound in the active site of its target, confirming a strong interaction. researchgate.net

The general workflow for these computational studies is summarized below.

StepTechniquePurposeKey Output
1Molecular Docking Predict the binding pose of this compound in a target protein's active site. researchgate.netBinding energy (kcal/mol), rank of poses, key interacting amino acid residues. bhu.ac.in
2Molecular Dynamics (MD) Simulation Assess the stability and dynamics of the this compound-protein complex over time. mdpi.comRoot Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energy profiles. researchgate.net
3Binding Free Energy Calculation Quantify the strength of the interaction between this compound and its target. nih.govΔG_bind (binding free energy).

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of Plakortether F has not been explicitly elucidated, presenting a significant opportunity for discovery in marine genomics and enzymology. As a polyketide, its core carbon skeleton is presumably assembled by a Polyketide Synthase (PKS) enzyme complex. The biosynthesis of complex natural products is a multi-step, enzyme-catalyzed process. Future research should focus on identifying the specific gene cluster responsible for this compound production in its source organism.

Key research objectives in this area include:

Genome Mining and Gene Cluster Identification: Sequencing the genome of the source Plakortis sponge and its associated microbial symbionts to identify the PKS gene cluster responsible for the polyketide backbone assembly.

Characterization of Biosynthetic Enzymes: Heterologous expression and biochemical characterization of the enzymes within the identified gene cluster. This would involve a suite of enzymes responsible for the molecule's final structure. The standard fatty acid synthesis cycle involves eight key enzyme groups, including synthases, reductases, and dehydratases, which are also found in polyketide synthesis.

Elucidation of Tailoring Steps: Investigating the specific "tailoring" enzymes that modify the initial polyketide chain. Based on the structure of this compound, these likely include hydroxylases, cyclases (to form the ether rings), and reductases. Understanding these enzymatic steps is crucial for comprehending how structural diversity is generated among the plakortether family of molecules.

A deeper understanding of the biosynthetic machinery could enable the use of synthetic biology and enzymatic synthesis to produce this compound and novel derivatives, bypassing the challenges of supply from natural sources.

Enzyme Type Postulated Function in this compound Biosynthesis
Polyketide Synthase (PKS)Assembles the initial poly-β-keto carbon chain from simple acyl-CoA precursors.
Hydroxylase (e.g., Cytochrome P450)Introduces hydroxyl groups at specific positions on the polyketide backbone.
Cyclase/EtheraseCatalyzes the intramolecular cyclization reactions to form the characteristic tetrahydrofuran (B95107) or other ether ring systems.
Ketoreductase (KR)Reduces keto groups to hydroxyl groups, establishing specific stereocenters.
Dehydratase (DH)Removes water to form carbon-carbon double bonds.
Enoyl Reductase (ER)Reduces carbon-carbon double bonds.
Thioesterase (TE)Cleaves the final polyketide chain from the PKS enzyme.

Advancements in Asymmetric Synthetic Strategies for Complex Polyketides

The total synthesis of this compound has been a significant achievement, confirming its absolute stereochemistry. However, these initial routes, while successful, highlight areas for improvement, particularly in efficiency and stereocontrol. One reported synthesis noted that a key acid-mediated cyclization step was poorly diastereoselective, indicating a clear need for more advanced strategies.

Future synthetic research should focus on:

Convergent and Flexible Synthetic Designs: Designing more convergent synthetic pathways would allow for the late-stage introduction of structural diversity, facilitating the creation of an analog library.

Biomimetic Synthesis: Drawing inspiration from the hypothesized biosynthetic pathway could lead to novel and efficient synthetic disconnections, such as enzyme-inspired cascade reactions to form the ether rings.

Progress in these areas will not only make this compound more accessible for biological studies but also contribute to the broader field of complex polyketide synthesis.

Synthetic Challenge Future Research Approach
Control of multiple stereocentersDevelopment of novel asymmetric catalysts and chiral auxiliaries.
Poor diastereoselectivity in cyclizationExploration

Q & A

Q. What are the key synthetic pathways for Plakortether F, and how do reaction conditions influence structural fidelity?

this compound is synthesized via symmetry-driven strategies, leveraging epoxide-opening cascades and stereoselective cyclization. Key reactions include Sharpless epoxidation and acid-catalyzed cyclization to establish the tetrahydrofuran core . To ensure structural fidelity, validate intermediates using COSY and 1D NOE spectroscopy, and compare optical rotations with natural isolates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) is essential for structural elucidation. For example, ¹H NMR identifies proton coupling patterns, while ¹³C NMR confirms carbon frameworks. Discrepancies in ¹³C data (e.g., synthetic vs. natural Plakortether G) require cross-validation with ¹H NMR and optical rotation to confirm identity .

Q. What bioactivity models are commonly used to study this compound, and how are assays designed?

Cytotoxicity assays (e.g., against cancer cell lines) and antimicrobial susceptibility testing are standard. Use dose-response curves (IC₅₀ calculations) and positive/negative controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility. Include solvent controls to rule out vehicle interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic and natural this compound?

Discrepancies in ¹³C NMR (e.g., ±1–2 ppm shifts) may arise from solvent polarity or crystallographic packing. To resolve:

  • Perform chemical transformations (e.g., hydrogenation) to confirm functional groups.
  • Compare ¹H NMR line shapes and optical rotations, which are less solvent-sensitive .
  • Use computational modeling (DFT) to predict NMR spectra under varying conditions .

Q. What strategies address stereochemical challenges during this compound synthesis?

Stereochemical control is achieved via:

  • Chiral auxiliaries in epoxide formation.
  • Enzymatic resolution to separate enantiomers.
  • X-ray crystallography of intermediates to confirm absolute configuration . For ambiguous cases, employ Mosher ester analysis or circular dichroism (CD) spectroscopy .

Q. How do researchers validate the biological relevance of this compound in complex in vivo models?

  • Use murine models for pharmacokinetic studies (bioavailability, half-life).
  • Apply isotope-labeled this compound to track metabolic pathways via LC-MS.
  • Pair in vitro data with transcriptomic profiling (RNA-seq) to identify mechanistic targets .

Q. What methodologies ensure reproducibility in this compound synthesis across labs?

  • Document reaction parameters (temperature, solvent purity, catalyst load) in detail.
  • Share raw spectral data (e.g., via repositories like Zenodo) for cross-lab validation.
  • Adhere to Beilstein Journal guidelines for experimental reporting, including supplemental characterization data .

Data Analysis & Experimental Design

Q. How should researchers statistically analyze conflicting bioactivity data for this compound?

  • Apply ANOVA or Student’s t-test to compare replicates.
  • Use Bland-Altman plots to assess inter-lab variability.
  • Report confidence intervals (95%) rather than single-point IC₅₀ values .

Q. What controls are mandatory in this compound bioassays to minimize false positives?

  • Include solvent-only controls (e.g., DMSO).
  • Use known inhibitors (e.g., cycloheximide) as positive controls.
  • Validate assay specificity via CRISPR knockouts of putative molecular targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.